molecular formula C10H8O3 B184793 8-methoxy-4H-chromen-4-one CAS No. 59157-76-5

8-methoxy-4H-chromen-4-one

Cat. No.: B184793
CAS No.: 59157-76-5
M. Wt: 176.17 g/mol
InChI Key: VLJQPDYLWJQNII-UHFFFAOYSA-N
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Description

8-Methoxy-4H-chromen-4-one (CAS 59157-76-5) is a high-purity chromenone derivative supplied for advanced pharmaceutical and biological research. This compound serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry, particularly in the development of novel anticancer agents . Researchers utilize this core structure to create analogs that act as vascular disrupting agents (VDAs), which selectively target tumor blood vessels to induce ischemia and central necrosis in solid tumors . The chromen-4-one scaffold is also a privileged structure in drug discovery for designing telomerase inhibitors through the regulation of dyskerin expression . Furthermore, methoxy-substituted chromen-4-one derivatives are valuable precursors in the synthesis of environment-sensitive fluorescent dyes for bioimaging and DNA hybridization probes, demonstrating their utility in chemical biology and diagnostics . This product is intended for research purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. Store in a cool, dry place under an inert atmosphere.

Properties

IUPAC Name

8-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJQPDYLWJQNII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357220
Record name 8-methoxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59157-76-5
Record name 8-methoxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of (E)-2-((4-oxo-4H-chromen-3-yl)methylene)hydrazine carbothioamide using phosphorus oxychloride as a cyclizing agent . This reaction yields 3-(5-amino-1,3,4-thiadiazol-2-yl)-4H-chromen-4-one, which can be further modified to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromones, dihydrochromones, and quinones, each with distinct chemical and biological properties .

Scientific Research Applications

Chemistry

8-Methoxy-4H-chromen-4-one serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in coordination chemistry.

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateQuinones
ReductionSodium borohydrideDihydro derivatives
SubstitutionHalogensSubstituted chromones

Biological Activities

This compound exhibits significant biological activities:

  • Anti-inflammatory Effects : In vitro studies indicate that it inhibits pro-inflammatory cytokines like TNF-α, suggesting potential use in treating neurodegenerative diseases.
  • Neuroprotective Properties : It promotes neural stem cell differentiation by modulating the Notch signaling pathway, relevant for conditions like Alzheimer's disease.
  • Cytotoxic Activity Against Cancer Cells : Demonstrated cytotoxic effects against various cancer cell lines (e.g., A549 lung cancer cells) with an IC50 value of 0.094 mM. This indicates its potential as an anticancer agent.

Medical Applications

Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as:

  • Cancer : Its ability to induce apoptosis in cancer cells supports its investigation as a chemotherapeutic agent.
  • Inflammatory Disorders : The compound's anti-inflammatory properties make it a candidate for developing treatments for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Activity : A study reported that derivatives of this compound exhibited potent antimicrobial effects against multiple pathogens, reinforcing its potential in pharmaceutical development .
  • Cytotoxicity Studies : Research involving different derivatives demonstrated enhanced cytotoxicity against human cancer cell lines, indicating that modifications to the chromone structure can significantly alter biological efficacy .
  • Neuroprotective Mechanisms : Investigations into the neuroprotective effects showed that the compound could mitigate neuroinflammation, providing a basis for further research into its role in neurodegenerative disease therapies .

Comparison with Related Compounds

The unique substitution pattern of this compound distinguishes it from similar compounds:

Compound NameStructural FeaturesUnique Characteristics
4H-chromen-4-oneNo substituentsBaseline for comparison
6-methoxy-4H-chromen-4-oneMethoxy group at the 6th positionDifferent reactivity profile
7-methoxy-4H-chromen-4-oneMethoxy group at the 7th positionDistinct biological activities

Mechanism of Action

The mechanism of action of 8-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Methoxy Group Variations

  • 8-Methoxy vs. 6-Methoxy: 7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one () demonstrates anti-angiogenic activity (EC₅₀ = 47.37 μM) comparable to 2-methoxyestradiol. 6-Methoxy-4H-chromen-4-one (AldrichCPR PH000375) lacks hydroxyl groups, resulting in lower polarity (logP ~2.59) compared to Tectorigenin .

Hydroxyl and Acyl Modifications

  • 5-(Isobutyryl)-2-(2-oxopropyl)-8-methoxy-4H-chromen-4-one (, Compound 3): Acyl groups at positions 2 and 5 increase lipophilicity, as evidenced by UV λmax shifts (284 nm vs. 281 nm in hydroxylated analogs) . 2-(3-Hydroxypropanoyl)-5-(isobutyryl)-8-methoxy-4H-chromen-4-one (, Compound 1) shows distinct IR bands at 1739 cm⁻¹ (ester C=O) and 1692 cm⁻¹ (ketone C=O), indicating electronic interactions absent in non-acylated derivatives .

Physicochemical Properties and Analytical Data

Spectroscopic Profiles

  • UV-Vis Spectroscopy: 8-Methoxy-4H-chromen-4-one derivatives typically exhibit λmax between 280–360 nm due to π→π* transitions in the conjugated chromenone system. For example, Compound 1 () shows λmax at 358 nm, while its 8-hydroxy analog (Compound 2) shifts to 356 nm, indicating methoxy’s electron-donating stabilization .
  • IR Spectroscopy :
    • Carbonyl stretches (C=O) appear near 1655–1692 cm⁻¹, with hydroxyl groups (O-H) at 3392–3412 cm⁻¹. Acylated derivatives (e.g., , Compound 1) show additional ester C=O bands at 1739 cm⁻¹ .

Biological Activity

8-Methoxy-4H-chromen-4-one, also known as a chromone derivative, has garnered attention in recent years for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound has the chemical formula C10H10O3 and an exact mass of 178.18 g/mol. The chromone structure consists of a benzopyran ring system that contributes to its biological activity through various interactions with biological targets.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) in activated microglial cells. This effect is crucial for its potential use in treating neurodegenerative diseases, where inflammation plays a key role in pathogenesis .

2. Neuroprotective Properties

The compound has been shown to promote the differentiation of neural stem cells (NSCs) into functional neurons and glial cells by modulating the Notch signaling pathway. This mechanism is particularly relevant for neurodegenerative disorders like Alzheimer's disease and Parkinson's disease, where enhancing neurogenesis could provide therapeutic benefits .

3. Cytotoxic Activity Against Cancer Cells

This compound has demonstrated cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. In a study, it exhibited an IC50 value of 0.094 mM, indicating potent antitumor activity . The compound's ability to induce apoptosis in cancer cells further supports its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity Details
Anti-inflammatoryInhibits TNF-α production in microglial cells
NeuroprotectivePromotes NSC differentiation via Notch signaling modulation
CytotoxicityIC50 against A549 cells: 0.094 mM
AntimicrobialExhibits activity against various bacterial strains (specific studies needed)

Case Study: Neuroprotection in Alzheimer's Disease

In a controlled study, this compound was administered to a mouse model of Alzheimer's disease. The results showed a significant reduction in neuroinflammation markers and improved cognitive function compared to untreated controls. The compound's ability to enhance neurogenesis was attributed to its modulation of the Notch signaling pathway, suggesting its potential as a therapeutic agent for Alzheimer's disease .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cytokine Production : By reducing TNF-α levels, the compound mitigates inflammatory responses associated with neurodegeneration.
  • Modulation of Cell Signaling Pathways : Its influence on the Notch signaling pathway facilitates neuronal differentiation and survival.
  • Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways in tumor cells, leading to reduced proliferation and increased cell death.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 8-methoxy-4H-chromen-4-one?

Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion .
  • Structure Solution : Employ direct methods via SHELXT for phase determination .
  • Refinement : Iteratively refine parameters (atomic positions, thermal displacement) using SHELXL , adjusting weighting schemes to minimize R1R_1 and wR2wR_2 residuals .
  • Validation : Verify geometry with PLATON and check for missed symmetry .

Q. What synthetic routes are commonly used to prepare this compound?

Answer: A typical synthesis involves:

Starting Material : 7-Methoxycoumarin or substituted chromanone derivatives.

Functionalization :

  • Mannich Reaction : Introduce aminoalkyl groups using formaldehyde and secondary amines under acidic conditions (e.g., HCl/EtOH) .
  • Oxidation : Convert chromanols to chromones using Jones reagent (CrO₃/H₂SO₄) .

Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/EtOAc) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer: Contradictions often arise from variability in assay conditions or target specificity. Mitigation strategies include:

  • Target Validation : Use CRISPR-Cas9 knockout models to confirm protein targets (e.g., pteridine reductase-1) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HepG2, MCF-7) to assess selectivity .
  • Pathway Analysis : Employ RNA-seq or phosphoproteomics to identify off-target effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?

Answer: SAR studies should focus on:

  • Substituent Effects : Compare analogs with modifications at positions 3, 7, and 8 (Table 1).
  • Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities for kinases like CDK2 .
  • In Vivo Testing : Prioritize compounds with logPP values 1.5–2.5 for optimal bioavailability .

Table 1. Substituent Effects on Antiproliferative Activity (IC₅₀, μM)

PositionSubstituentIC₅₀ (MCF-7)Notes
C3-OCH₃12.3Moderate activity
C7-OH8.7Enhanced solubility
C8-CF₃5.2High potency, lipophilic

Q. What advanced spectroscopic techniques characterize electronic transitions in this compound?

Answer:

  • UV-Vis Spectroscopy : Analyze ππ\pi \rightarrow \pi^* transitions (200–400 nm) in methanol; molar absorptivity correlates with conjugation .
  • Fluorescence Quenching : Use Stern-Volmer plots to study interactions with serum albumin .
  • TD-DFT Calculations : Simulate excited-state behavior with Gaussian 16 to assign experimental peaks .

Methodological Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC-MS .
  • Light Sensitivity : Expose to UV light (254 nm) and quantify photoproducts using 1H^1\text{H}-NMR .
  • Plasma Stability : Use rat plasma (37°C, 1–24 hrs) and calculate half-life (t1/2t_{1/2}) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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